Methanone, (2,5-dichlorophenyl)(4-methylphenyl)-
Description
Methanone, (2,5-dichlorophenyl)(4-methylphenyl)-, is a diarylketone characterized by a central carbonyl group flanked by two aromatic rings: a 2,5-dichlorophenyl group and a 4-methylphenyl (p-tolyl) group. The dichlorophenyl moiety likely enhances steric bulk and electronic effects, while the methyl group may influence solubility and metabolic stability .
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-2-4-10(5-3-9)14(17)12-8-11(15)6-7-13(12)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBKKGRPNHVURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504406 | |
| Record name | (2,5-Dichlorophenyl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70132-82-0 | |
| Record name | (2,5-Dichlorophenyl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,5-dichlorobenzoyl chloride and 4-methylbenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The reaction proceeds as follows:
2,5-dichlorobenzoyl chloride+4-methylbenzeneAlCl3Methanone, (2,5-dichlorophenyl)(4-methylphenyl)-+HCl
Industrial Production Methods: In industrial settings, the synthesis of Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- is scaled up using similar reaction conditions. The process involves the use of large reactors and efficient separation techniques to isolate the desired product. The reaction is typically carried out at controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 2,5-dichlorobenzoic acid and 4-methylbenzoic acid.
Reduction: Corresponding alcohols.
Substitution: Nitro derivatives and halogenated products.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of methanone compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted methanones can inhibit the growth of various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted that (2,5-dichlorophenyl)(4-methylphenyl)- derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. A synthesized derivative was tested against different cancer cell lines, revealing that it could induce apoptosis in cancer cells through the activation of specific pathways. In vitro studies showed an IC50 value of 15 µM against breast cancer cells, indicating promising therapeutic potential .
3. Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production; its inhibition can be beneficial for treating hyperpigmentation disorders. Research demonstrated that (2,5-dichlorophenyl)(4-methylphenyl)- derivatives effectively inhibited tyrosinase activity, with some compounds showing IC50 values as low as 1.5 µM . This suggests potential applications in cosmetic formulations aimed at skin lightening.
Material Science Applications
1. Photostability in Polymers
Methanone compounds are utilized as photostabilizers in polymer formulations. Their ability to absorb UV radiation helps prevent degradation of materials exposed to sunlight. Case studies have shown that incorporating (2,5-dichlorophenyl)(4-methylphenyl)- into polyvinyl chloride (PVC) formulations significantly enhances the material's durability and lifespan .
2. Organic Photovoltaics
The compound has been explored in the development of organic photovoltaic devices due to its suitable electronic properties. Research indicates that incorporating this methanone into organic solar cells can improve charge transport and overall efficiency .
Environmental Applications
1. Biodegradation Studies
The environmental impact of methanone compounds has been assessed through biodegradation studies. The compound was found to be biodegradable under aerobic conditions, suggesting potential for use in environmentally friendly applications .
2. Toxicity Assessments
While exploring its applications, it is crucial to note that (2,5-dichlorophenyl)(4-methylphenyl)- exhibits toxicity towards aquatic life and may pose risks to ecosystems if not managed properly . Toxicity assessments are essential for evaluating the safe use of this compound in various applications.
Table 2: Material Properties
| Application Area | Material Used | Improvement Observed |
|---|---|---|
| Photostability | PVC | Enhanced durability |
| Organic Photovoltaics | Solar Cell Devices | Improved efficiency |
Mechanism of Action
The mechanism of action of Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with four structurally related methanones, highlighting molecular formulae, weights, predicted boiling points, and densities:
Key Observations:
Chlorine Substitution: The presence of chlorine atoms increases molecular weight and boiling points due to enhanced polarity and intermolecular forces (e.g., 3',5'-dichloro-propiophenone: 430.1°C vs. non-chlorinated analogs) .
Methyl Groups: Methyl substituents reduce density compared to chlorinated analogs (e.g., 1.23 g/cm³ for 3',5'-dichloro-propiophenone vs. 1.246 g/cm³ for a dichlorophenyl-dimethylphenyl methanone) .
Reactivity and Functional Group Interactions
- Electrophilic Aromatic Substitution : The electron-withdrawing chlorine atoms on the dichlorophenyl ring deactivate the aromatic system, directing further substitutions to specific positions. In contrast, the methyl group on the p-tolyl ring is electron-donating, activating the ring for reactions like nitration or sulfonation .
Biological Activity
Methanone, (2,5-dichlorophenyl)(4-methylphenyl)-, also known as 2,5-Dichloro-4-methylbenzophenone, is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound based on diverse research findings.
Synthesis
The synthesis of Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- typically involves the reaction of appropriate chlorinated phenols with methylphenyl derivatives. Various methods have been reported in literature for synthesizing similar compounds, often utilizing techniques such as Friedel-Crafts acylation or nucleophilic substitution reactions.
Antimicrobial Activity
Research has demonstrated that derivatives of Methanone exhibit significant antimicrobial properties. A study highlighted the in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that many synthesized compounds showed moderate to excellent antimicrobial activities. For instance:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5e | S. aureus | 20 |
| 5k | E. coli | 22 |
| 5g | K. pneumoniae | 18 |
These findings suggest that the presence of dichlorophenyl and methylphenyl groups contributes positively to the antimicrobial efficacy of these compounds .
Anticancer Activity
Another area of interest is the anticancer potential of Methanone derivatives. A study focused on similar structures found that certain analogs could inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The structure-activity relationship indicated that modifications on the phenyl rings significantly influenced their anticancer activity .
The mechanism by which Methanone and its derivatives exert their biological effects is still under investigation. However, it is hypothesized that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell signaling pathways . For example, cannabinoids related to these structures have shown to induce apoptosis in specific lymphoma cell lines by activating CB receptors .
Case Studies
- Antimicrobial Efficacy : In a comprehensive screening of various methanone derivatives against multiple bacterial strains, it was observed that those with electron-withdrawing groups like chlorine exhibited enhanced activity compared to their non-chlorinated counterparts.
- Anticancer Research : A series of studies have evaluated the efficacy of methanone derivatives in inhibiting tumor growth in vivo. Results indicated a dose-dependent response in tumor reduction when administered to animal models .
Q & A
Q. Key Considerations :
- Monitor reaction temperature to avoid side products.
- Purify intermediates via column chromatography or sublimation .
Basic Research: How can the structural and spectroscopic properties of this compound be characterized?
Answer:
- X-ray crystallography : Resolve crystal structure (e.g., bond lengths, angles) using single-crystal diffraction (mean C–C bond deviation: 0.005 Å; R factor: 0.054) .
- NMR spectroscopy : Use ¹H/¹³C NMR and 2D techniques (COSY, HSQC, HMBC) to confirm substituent positions and detect conformational isomers (e.g., CDCl₃ solvent for clarity) .
- Mass spectrometry : Verify molecular weight (e.g., 327.376 g/mol for similar methanones) and fragmentation patterns .
Data Validation : Cross-reference with databases like NIST Chemistry WebBook for spectral libraries .
Advanced Research: How to design experiments to evaluate its bioactivity (e.g., enzyme inhibition)?
Answer:
- Target selection : Prioritize enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), a herbicide target.
- Bioassays :
- Dose-response curves : Quantify IC₅₀ values and compare with control compounds.
Example : Compound 3h (aryl-naphthyl methanone) showed optimal activity in HPPD inhibition studies .
Advanced Research: How to resolve contradictions between experimental and computational data (e.g., DFT vs. crystallography)?
Answer:
- Benchmarking : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray data to identify discrepancies in bond angles or torsional strains .
- Natural Bond Orbital (NBO) analysis : Validate electron distribution patterns in theoretical models .
- Error sources : Assess solvent effects (DFT often assumes gas phase) and crystal packing forces in experimental data .
Case Study : DFT analysis of (4-chloro-3,5-dimethylphenyl)methanone aligned with experimental IR and NMR data after solvent correction .
Advanced Research: What analytical methods are suitable for impurity profiling in methanone derivatives?
Answer:
- HPLC with UV detection : Use C18 columns and gradient elution (e.g., acetonitrile/water) to separate impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone (EP Impurity A, CAS 42019-78-3) .
- LC-MS : Identify trace impurities via exact mass matching (e.g., Fenofibric Acid, CAS 42017-89-0) .
Q. Table: Common Methanone Impurities
| Impurity Name | CAS Number | Molecular Formula | Detection Method |
|---|---|---|---|
| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | 42019-78-3 | C₁₃H₉ClO₂ | HPLC-UV |
| Fenofibric Acid | 42017-89-0 | C₁₇H₁₅ClO₄ | LC-MS |
Advanced Research: How to optimize synthetic routes for scalability and reproducibility?
Answer:
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency and byproduct reduction .
- Purification : Employ sublimation for heat-sensitive compounds (e.g., BPAcCz, 61% yield after sublimation) .
Q. Critical Parameters :
- Avoid prolonged exposure to moisture (risk of hydrolysis in acyl chloride intermediates).
- Optimize stoichiometry to minimize unreacted starting materials.
Basic Research: What safety protocols are essential when handling methanone derivatives?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- First aid : For skin contact, rinse immediately with water; consult a physician and provide SDS .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., acyl chlorides) .
Advanced Research: How to assess photophysical properties (e.g., for OLED applications)?
Answer:
- UV-Vis and fluorescence spectroscopy : Measure absorption/emission spectra in dichloromethane or THF.
- External Quantum Efficiency (EQE) : Test in hyperfluorescence OLED devices using BPAcCz-like dopants .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (e.g., sublimation purity checks) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
